molecular formula C18H11F6N3OS B396037 4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER

4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER

Cat. No.: B396037
M. Wt: 431.4g/mol
InChI Key: KKYBTJTWIDCDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a triazino-benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazino-benzothiazole core. This can be achieved through cyclocondensation reactions involving appropriate precursors such as 1-aryl-1-chloro-2,2,2-trifluoroethyl isocyanates and 3-amino-1-arylimino-1H-isoindoles in the presence of triethylamine

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a probe or reagent in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases, is ongoing.

    Industry: The compound can be used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the triazino-benzothiazole core play crucial roles in its activity, potentially affecting enzyme function, protein-protein interactions, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazino-benzothiazole derivatives and compounds with trifluoromethyl groups. Examples include:

Uniqueness

The uniqueness of 4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H11F6N3OS

Molecular Weight

431.4g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,2-bis(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C18H11F6N3OS/c1-28-11-8-6-10(7-9-11)14-25-16(17(19,20)21,18(22,23)24)26-15-27(14)12-4-2-3-5-13(12)29-15/h2-9H,1H3

InChI Key

KKYBTJTWIDCDHC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(N=C3N2C4=CC=CC=C4S3)(C(F)(F)F)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(N=C3N2C4=CC=CC=C4S3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.